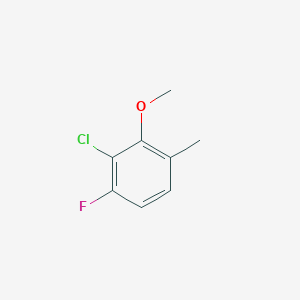
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene typically involves the halogenation of a methoxy-methylbenzene derivative. The process includes:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.
Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.
Methylation: Addition of a methyl group (-CH3) to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of halogenated benzene derivatives on biological systems.
Medicine: Investigating potential pharmaceutical applications, such as drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s halogen atoms can form strong interactions with these targets, affecting their function and leading to various biological effects. The methoxy and methyl groups can also influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene: Similar structure but different positions of the substituents.
2-Chloro-1-fluoro-4-methoxy-3-methylbenzene: Another isomer with different substituent positions.
Uniqueness
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is unique due to its specific arrangement of substituents, which can lead to distinct chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C8H8ClFO |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-chloro-1-fluoro-3-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3 |
Clé InChI |
XAJCKOPNHRWMPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



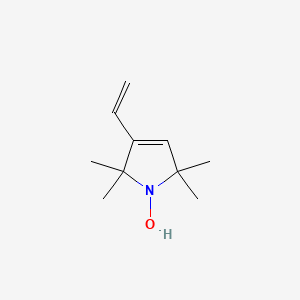
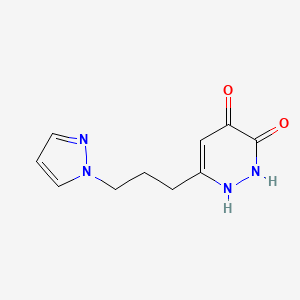
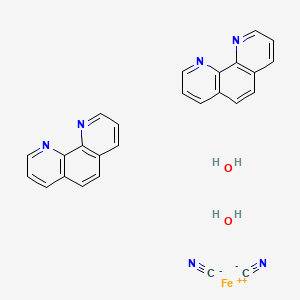
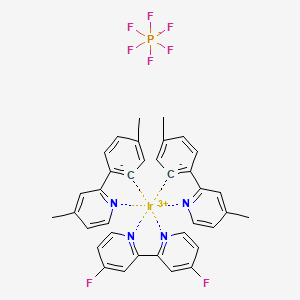
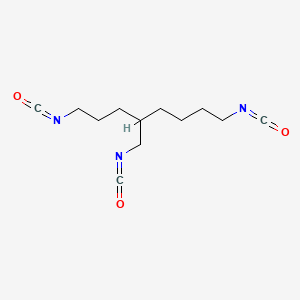
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
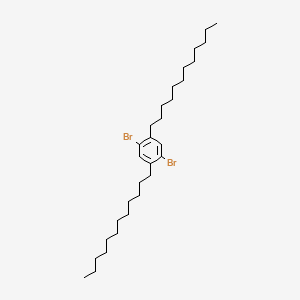
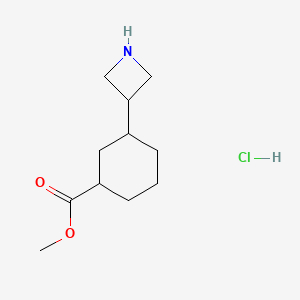
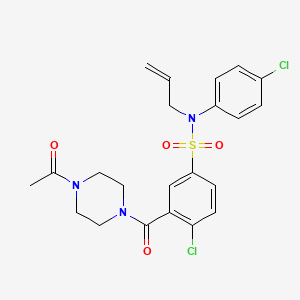
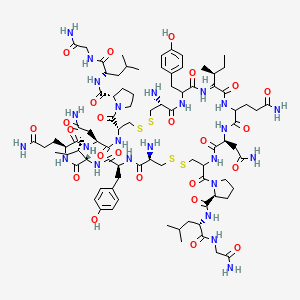
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)

![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
